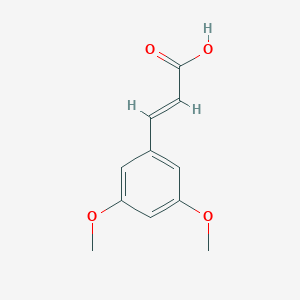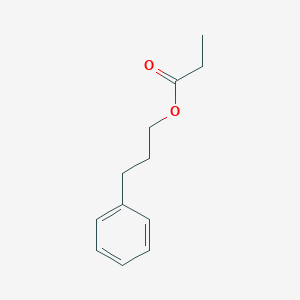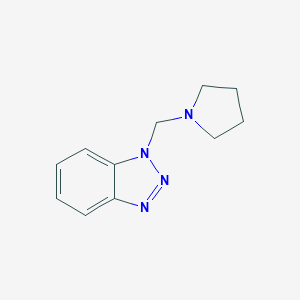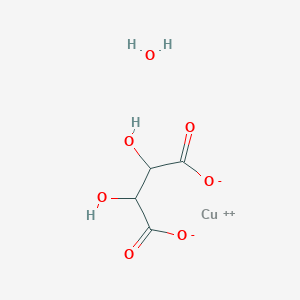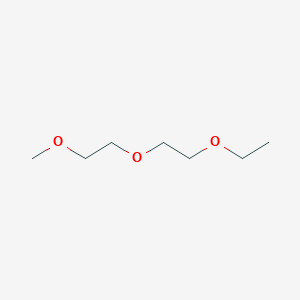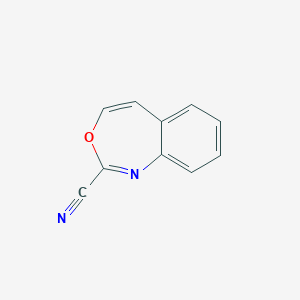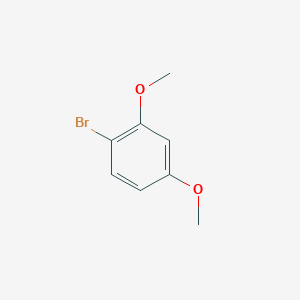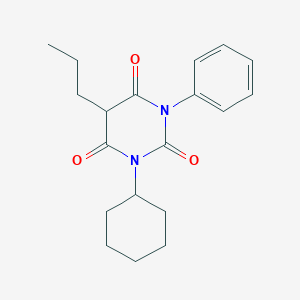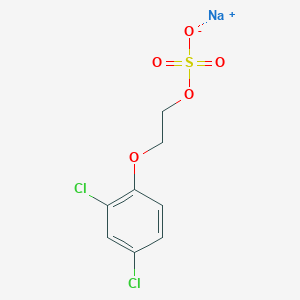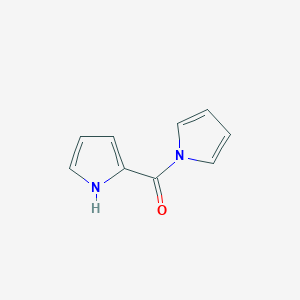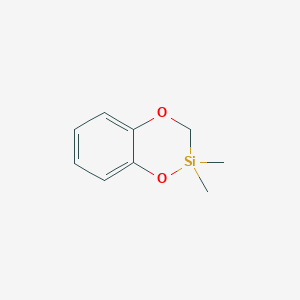
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin, also known as DBS, is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique properties. DBS is a versatile molecule that can be synthesized using various methods and has diverse applications in different fields of research.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin is not fully understood, but it is believed to involve the formation of a stable intermediate that can react with other molecules. The cyclic structure of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin allows it to easily undergo ring-opening reactions, which can lead to the formation of new compounds.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been shown to have low toxicity and is considered safe for use in scientific research. However, its biochemical and physiological effects have not been extensively studied. It is believed that 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin may have some antioxidant properties and may be able to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin in lab experiments is its versatility. 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can be easily synthesized using various methods and can be used in a wide range of applications. Additionally, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has low toxicity and is considered safe for use in scientific research. However, one of the limitations of using 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin is its instability. 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can undergo ring-opening reactions under certain conditions, which can lead to the formation of unwanted side products.
Zukünftige Richtungen
There are several future directions for research involving 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin. One potential area of research is the development of new synthetic methods for 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin that can produce higher yields and minimize side reactions. Another area of research is the investigation of the potential use of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin as a catalyst in various organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin and its potential biochemical and physiological effects.
Synthesemethoden
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can be synthesized using several methods, including the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with boron trifluoride etherate, the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with methanesulfonic acid, and the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with trifluoromethanesulfonic acid. These methods have been optimized to produce high yields of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been extensively studied for its potential applications in various fields of scientific research. In the field of materials science, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been investigated for its use as a precursor for the synthesis of silicon-based materials, such as silica nanoparticles and mesoporous silica. In the field of catalysis, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been explored for its potential use as a catalyst in various organic reactions. In the field of drug delivery, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been studied for its potential use as a carrier for drug molecules.
Eigenschaften
CAS-Nummer |
17878-02-3 |
|---|---|
Produktname |
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin |
Molekularformel |
C9H12O2Si |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
2,2-dimethyl-3H-1,4,2-benzodioxasiline |
InChI |
InChI=1S/C9H12O2Si/c1-12(2)7-10-8-5-3-4-6-9(8)11-12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
DIXAOARKHXXOIF-UHFFFAOYSA-N |
SMILES |
C[Si]1(COC2=CC=CC=C2O1)C |
Kanonische SMILES |
C[Si]1(COC2=CC=CC=C2O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
